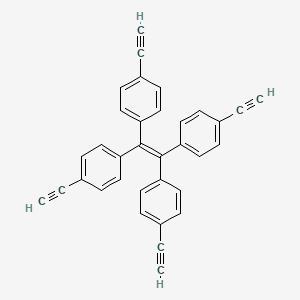

1,1,2,2-Tetrakis(4-ethynylphenyl)ethene

Description

Contextualization within Tetraphenylethene (TPE) Chemistry

The parent compound, tetraphenylethene (TPE), is a quintessential example of a luminogen exhibiting Aggregation-Induced Emission (AIE). rsc.orgnih.govacs.org This phenomenon, first systematically explained by Ben Zhong Tang and his colleagues in 2001, describes molecules that are non-emissive or weakly fluorescent when dissolved in a good solvent but become highly luminescent upon aggregation in a poor solvent or in the solid state. pnas.orgmagtech.com.cn This behavior is contrary to the more common aggregation-caused quenching (ACQ) effect observed in many traditional planar fluorophores. pnas.org

The underlying mechanism for AIE is the restriction of intramolecular motion (RIM). magtech.com.cnnih.gov In dilute solutions, the multiple phenyl rings of TPE and its derivatives undergo constant rotational and vibrational movements, which provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. pnas.orgunipi.it When the molecules aggregate, these intramolecular motions are physically hindered, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, resulting in strong light emission. pnas.orgnih.gov

As a member of the TPE family, 1,1,2,2-tetrakis(4-ethynylphenyl)ethene inherits this characteristic AIE property. nih.gov The TPE core provides the fundamental luminogenic and propeller-like structure, while the terminal ethynyl (B1212043) groups offer sites for further chemical modification without disrupting the AIE effect. This allows for the design of materials that are both highly emissive in the solid state and synthetically versatile.

Significance of Ethynyl Functionality in Molecular Design and Reticular Synthesis

The four terminal ethynyl (C≡CH) groups on the this compound molecule are of paramount importance for its role in molecular design and reticular synthesis. These alkyne functionalities serve as highly versatile chemical handles for a variety of coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira coupling. rsc.orgtcichemicals.com This reactivity allows the molecule to function as a tetra-functional linker or building block.

Reticular synthesis is a powerful strategy for constructing crystalline, porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) from precisely designed molecular components. st-andrews.ac.uk In this context, this compound acts as a tetrahedral or multi-topic building block. tcichemicals.com By reacting it with complementary linkers (e.g., diazides or aryl halides), chemists can construct extended, highly ordered, and porous two-dimensional or three-dimensional networks. tcichemicals.comresearchgate.net

The resulting COFs and other porous polymers often exhibit exceptional properties such as high thermal stability, low density, and large surface areas, making them promising candidates for applications in gas storage and separation, and catalysis. tcichemicals.comossila.com Furthermore, the ethynyl group itself can play a crucial role in directing the self-assembly and packing of molecules in the solid state. It can act as both a hydrogen-bond donor (via its acidic proton) and acceptor (via the π-electron density of the triple bond), contributing to the formation of ordered supramolecular structures. nih.gov The high degree of conjugation afforded by the ethynylphenyl arms also makes the molecule a valuable precursor for creating chromophores with interesting electronic and photothermal properties. nih.govossila.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4863-90-5 | synthonix.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₃₄H₂₀ | synthonix.comlab-chemicals.com |

| Molecular Weight | 428.52 g/mol | sigmaaldrich.comlab-chemicals.com |

| Purity | 97% - 98% | synthonix.comsigmaaldrich.comlab-chemicals.com |

| Physical Form | Solid | sigmaaldrich.com |

| Storage | Room temperature, inert atmosphere, keep in dark place | sigmaaldrich.comlab-chemicals.com |

| IUPAC Name | This compound | sigmaaldrich.com |

Table 2: Research Findings and Applications

| Finding/Application | Description | Reference(s) |

| AIEgen Precursor | The core TPE structure exhibits Aggregation-Induced Emission (AIE). The ethynyl-functionalized derivative is used as a starting material (TPE-alkyne) to synthesize push-pull chromophores. | nih.gov |

| COF Synthesis | Serves as a tetrahedral building block for constructing 3D Covalent Organic Frameworks (COFs) and other porous polymers through click chemistry and coupling reactions. | tcichemicals.com |

| Click Chemistry Reagent | The terminal alkyne groups readily participate in copper-catalyzed cycloaddition reactions with azides to form more complex structures. | rsc.org |

| Photothermal Materials | Used as a precursor to create TPE-based chromophores (TPE-TCNQ and TPE-F4-TCNQ) that exhibit excellent photothermal properties in the solid state. | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethynyl-4-[1,2,2-tris(4-ethynylphenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H20/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30)34(31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h1-4,9-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAXHPNUGIPWEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C#C)C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization of 1,1,2,2 Tetrakis 4 Ethynylphenyl Ethene

Direct Synthetic Routes to 1,1,2,2-Tetrakis(4-ethynylphenyl)ethene

The construction of the this compound core is typically not a single-step process but rather a multistep sequence that builds the molecule by first forming a stable precursor which is then functionalized.

Multistep Syntheses from Precursors (e.g., Brominated Tetraphenylethene)

The most common and well-established route to this compound begins with the synthesis of its non-functionalized parent, tetraphenylethene (TPE). TPE is often synthesized via the McMurry coupling reaction, which uses a low-valence titanium species to reductively couple two molecules of a ketone, in this case, benzophenone. nih.govrsc.org This method is highly effective for creating sterically hindered alkenes like the TPE core. nih.gov

Once the TPE core is formed, the next crucial step is the functionalization of the peripheral phenyl rings. This is typically achieved through electrophilic aromatic substitution. To create a suitable precursor for the final ethynylation step, a tetra-halogenated derivative is prepared. The bromination of TPE is a common strategy, yielding 1,1,2,2-tetrakis(4-bromophenyl)ethene (B1631156). This reaction is generally carried out by treating TPE with bromine in a solvent like glacial acetic acid or dichloromethane, resulting in high yields of the desired tetra-para-brominated product. nih.govrsc.org The reaction time is optimized to ensure complete bromination, typically around two hours. nih.govrsc.org

The resulting 1,1,2,2-tetrakis(4-bromophenyl)ethene is a stable, crystalline solid that serves as the key intermediate for introducing the alkyne functionalities. sigmaaldrich.comnih.gov

Table 1: Key Stages in the Multistep Synthesis of this compound

| Step | Reaction | Starting Materials | Key Reagents | Product | Typical Yield | Reference(s) |

|---|---|---|---|---|---|---|

| 1 | McMurry Coupling | Benzophenone | TiCl₄, Zinc powder, THF | Tetraphenylethene (TPE) | - | nih.gov |

| 2 | Electrophilic Bromination | Tetraphenylethene | Bromine, Glacial Acetic Acid | 1,1,2,2-Tetrakis(4-bromophenyl)ethene | 90-96% | nih.govrsc.org |

Note: Yields can vary based on specific reaction conditions and purification methods.

Strategies for Terminal Ethynyl (B1212043) Group Introduction

The introduction of the four terminal ethynyl groups onto the tetraphenyl-ethene scaffold is most effectively accomplished using palladium-catalyzed cross-coupling reactions. The Sonogashira coupling reaction is the premier method for this transformation.

In this step, the precursor, 1,1,2,2-tetrakis(4-bromophenyl)ethene, is reacted with a source of acetylene (B1199291). sigmaaldrich.com To avoid side reactions associated with acetylene gas, a protected form, such as ethynyltrimethylsilane (TMS-acetylene), is commonly used. The reaction is catalyzed by a palladium complex, typically tetrakis(triphenylphosphine)palladium(0), in the presence of a copper(I) co-catalyst like copper(I) iodide. sigmaaldrich.com A base, usually an amine such as triethylamine, is required as the solvent and to neutralize the hydrogen bromide formed during the reaction. sigmaaldrich.com

The reaction proceeds in two main stages:

Coupling: The Sonogashira coupling of 1,1,2,2-tetrakis(4-bromophenyl)ethene with ethynyltrimethylsilane attaches the protected alkyne groups to all four phenyl rings.

It is worth noting that direct Sonogashira coupling of 1,1,2,2-tetrakis(4-bromophenyl)ethene with some terminal alkynes can lead to inseparable mixtures of diversely substituted products, highlighting the importance of carefully chosen coupling partners and reaction conditions.

Functionalization and Chemical Transformations

The four terminal alkyne groups of this compound are highly versatile chemical handles, enabling a wide range of post-synthetic modifications to tailor the molecule's properties for specific applications.

Post-Synthetic Modification Approaches (e.g., "Click" Reactions)

"Click" chemistry, a class of reactions known for being rapid, efficient, and high-yielding, is an ideal strategy for the functionalization of this compound. The terminal alkynes are perfect substrates for these transformations.

One prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which joins an alkyne with an azide (B81097) to form a stable triazole ring. This reaction can be used to attach a wide variety of functional units to the TPE core, provided they bear an azide group. sigmaaldrich.com For instance, reacting this compound with 1-dodecylazide uses this click reaction to append long alkyl chains to the molecule. sigmaaldrich.com

Another powerful, though less common, click reaction is the [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction. This reaction occurs between an electron-rich alkyne and an electron-deficient alkene, such as tetracyanoethene (TCNE) or 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). When applied to an alkyne-functionalized TPE derivative, this method allows for the creation of novel push-pull chromophores with strong intramolecular charge transfer (ICT) characteristics, which are of great interest for applications like photothermal therapy.

Synthesis of Functionalized Derivatives (e.g., AIEgen-Si(OCH₃)₃)

The terminal alkyne groups serve as reactive sites for creating a multitude of functionalized derivatives. While the specific synthesis of a tetra-alkoxysilane derivative (e.g., AIEgen-Si(OCH₃)₃) from this compound is not extensively documented in literature, such a transformation could theoretically be achieved via hydrosilylation of the terminal alkynes with a corresponding hydrosilane (e.g., trimethoxysilane) in the presence of a platinum catalyst.

However, the literature provides numerous examples of other derivatives synthesized from the terminal alkynes. As discussed previously, the CA-RE click reaction has been used to synthesize TPE-based push-pull chromophores like TPE-TCNE and TPE-TCNQ from an electron-rich TPE-alkyne precursor. These derivatives exhibit significant intramolecular charge transfer, a property not present in the parent alkyne compound.

The versatility of the synthetic route also allows for the creation of derivatives by modifying the precursor. For example, instead of ethynylation, the 1,1,2,2-tetrakis(4-bromophenyl)ethene intermediate can undergo Suzuki cross-coupling reactions with other boronic acids or esters. This approach has been used to synthesize derivatives like 1,1,2,2-tetrakis(4-(thiophen-2-yl)phenyl)ethene, which demonstrates how different aromatic systems can be attached to the TPE core. nih.govrsc.org

Comparative Analysis of Synthetic Strategies for Related Tetraphenylethene Analogues

The synthesis of various TPE analogues, such as those bearing bromo, nitro, or amino groups, relies on standard organic transformations. The choice of strategy depends on the desired functionality.

Brominated Derivatives: The most direct method for synthesizing brominated TPEs is the electrophilic aromatic substitution of the parent TPE molecule. nih.gov The reaction of tetraphenylethene with excess bromine, often with a Lewis acid or in a suitable solvent like glacial acetic acid, leads to the tetra-substituted product, 1,1,2,2-tetrakis(4-bromophenyl)ethene. nih.govsigmaaldrich.com This method is efficient and high-yielding.

Nitrated Derivatives: Similar to bromination, nitration is achieved through electrophilic aromatic substitution. Treating tetraphenylethene with a strong nitrating agent, such as a mixture of fuming nitric acid and acetic acid or sulfuric acid, introduces nitro groups at the para-positions of the phenyl rings to yield 1,1,2,2-tetrakis(4-nitrophenyl)ethene. sigmaaldrich.com

Aminated Derivatives: The synthesis of aminated TPEs is typically not performed by direct amination. Instead, it is a two-step process that begins with the synthesis of the nitrated analogue, 1,1,2,2-tetrakis(4-nitrophenyl)ethene. The four nitro groups are then simultaneously reduced to amino groups. sigmaaldrich.com Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This reduction provides a reliable route to 1,1,2,2-tetrakis(4-aminophenyl)ethene.

Table 2: Comparison of Synthetic Strategies for TPE Analogues

| Derivative Type | Synthetic Method | Key Reagents | Precursor | Product | Reference(s) |

|---|---|---|---|---|---|

| Brominated | Electrophilic Aromatic Substitution | Br₂, Acetic Acid | Tetraphenylethene | 1,1,2,2-Tetrakis(4-bromophenyl)ethene | nih.govsigmaaldrich.com |

| Nitrated | Electrophilic Aromatic Substitution | Fuming HNO₃, Acetic Acid | Tetraphenylethene | 1,1,2,2-Tetrakis(4-nitrophenyl)ethene | sigmaaldrich.com |

| Aminated | Reduction of Nitro Group | SnCl₂·2H₂O, HCl / Catalytic Hydrogenation | 1,1,2,2-Tetrakis(4-nitrophenyl)ethene | 1,1,2,2-Tetrakis(4-aminophenyl)ethene | sigmaaldrich.com |

Spectroscopic and Structural Characterization of 1,1,2,2 Tetrakis 4 Ethynylphenyl Ethene and Its Derived Architectures

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and elemental composition of 1,1,2,2-tetrakis(4-ethynylphenyl)ethene and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm its structure.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃), the aromatic protons of the phenyl rings typically appear as a set of doublets. Specifically, the protons on the phenyl rings show distinct signals, for instance, a doublet at approximately 7.25 ppm and another at around 6.94 ppm. A sharp singlet, characteristic of the terminal alkyne proton (–C≡C–H), is observed at approximately 3.07 ppm. rsc.org

The ¹³C NMR spectrum provides further confirmation of the molecular framework. Key resonances for this compound in CDCl₃ include signals for the quaternary carbons of the central ethene bridge, multiple signals in the aromatic region (typically between 120 and 145 ppm) corresponding to the different carbon environments in the phenyl rings, and the characteristic signals for the alkyne carbons (–C≡C–) appearing around 83.60 and 77.94 ppm. rsc.org

The structural elucidation often begins with the characterization of its precursors, such as 1,1,2,2-tetrakis(4-bromophenyl)ethene (B1631156). The ¹H NMR spectrum of this precursor shows two doublets in the aromatic region, for example at δ 7.29 and 6.87 ppm in CDCl₃. rsc.org Its ¹³C NMR spectrum displays signals corresponding to the brominated phenyl groups. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and a Key Precursor.

| Compound | Solvent | ¹H NMR Resonances (ppm) | ¹³C NMR Resonances (ppm) |

| This compound | CDCl₃ | ~7.25 (d), ~6.94 (d), ~3.07 (s) | ~143.41, ~140.98, ~131.93, ~131.36, ~120.86, ~83.60, ~77.94 |

| 1,1,2,2-Tetrakis(4-bromophenyl)ethene | CDCl₃ | ~7.29 (d), ~6.87 (d) | ~141.61, ~139.76, ~132.87, ~131.44, ~121.42 |

Note: 'd' denotes a doublet and 's' denotes a singlet. Chemical shifts are approximate and can vary slightly based on experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, the FTIR spectrum would be expected to show several characteristic absorption bands.

The most indicative peaks for the successful synthesis of the target compound would be the stretching vibrations of the terminal alkyne C–H bond, typically appearing around 3300 cm⁻¹, and the C≡C triple bond stretching, which is found in the range of 2100-2260 cm⁻¹. The spectrum would also feature bands corresponding to the aromatic C–H stretching vibrations (above 3000 cm⁻¹) and the C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).

For comparison, the FTIR spectrum of the precursor, 1,1,2,2-tetrakis(4-bromophenyl)ethene, displays characteristic peaks for the aromatic C–H bonds (around 3005 cm⁻¹), aromatic C=C bonds (1585–1394 cm⁻¹), and a distinctive peak for the C–Br bond at approximately 1008 cm⁻¹. The absence of the alkyne-related peaks in the precursor and their presence in the product spectrum serves as strong evidence for the successful functionalization.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alkyne C–H | Stretching | ~3300 |

| Alkyne C≡C | Stretching | 2100 - 2260 |

| Aromatic C–H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Ethene C=C | Stretching | ~1650 |

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly useful for confirming its molecular formula, C₃₄H₂₀.

The fragmentation pattern in the mass spectrum of tetraphenylethene derivatives can also provide structural information. The molecular ion peak (M⁺) is expected to be prominent. Fragmentation may occur through the loss of phenyl or ethynylphenyl groups, leading to characteristic fragment ions.

Solid-State Structural Analysis

The arrangement of molecules in the solid state significantly influences the material's properties. X-ray diffraction is the primary technique used to investigate the crystalline forms of this compound and its derivatives.

Single-crystal X-ray diffraction (XRD) can provide the most precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure of this compound is not detailed in the available literature, studies on related tetraphenylethene derivatives indicate that these molecules tend to adopt a propeller-like conformation in the solid state due to steric hindrance between the phenyl rings.

Powder X-ray diffraction (PXRD) is used to analyze the crystallinity of bulk samples. The presence of sharp diffraction peaks in a PXRD pattern is indicative of a crystalline material, while a broad halo suggests an amorphous solid. For some tetraphenylethene derivatives, the XRD patterns have shown broad diffraction bands, confirming their amorphous nature in certain preparations.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in tetraphenylethene derivatives. Different polymorphs can exhibit distinct photophysical properties, such as different emission colors and quantum yields.

For example, a tetraphenylethene derivative has been shown to exist in four different crystalline states when crystallized from different solvents. These polymorphs display multicolored mechanochromic properties, where the fluorescence emission changes upon grinding. The different packing modes and intermolecular interactions in the various crystal forms are responsible for these diverse properties. Some crystalline forms of TPE derivatives have been found to possess porous structures, which can influence their fluorescence intensity. The destruction of these porous structures upon heating can lead to a significant enhancement of fluorescence.

The study of polymorphism in derivatives of this compound is crucial for understanding how solid-state packing can be manipulated to tune their optoelectronic properties for various applications.

Microscopic Characterization of Aggregates and Nanostructures

The morphology and structural organization of molecular aggregates and self-assembled nanostructures of tetraphenylethylene (B103901) (TPE) derivatives are critical to understanding their unique photophysical properties, such as aggregation-induced emission (AIE). Microscopic techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM), are indispensable tools for visualizing these structures at the micro- and nanoscale. While specific studies on this compound are not extensively available, research on analogous TPE derivatives provides significant insight into the diverse morphologies that can be expected.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography of materials. In the context of TPE derivatives, SEM is frequently used to characterize the morphology of self-assembled aggregates formed in solution. The size, shape, and organization of these aggregates are influenced by factors such as the solvent system, the concentration of the TPE derivative, and the specific chemical structure of the molecule.

For instance, studies on various dumbbell-shaped TPE derivatives reveal a range of morphologies depending on the molecular structure and the conditions of aggregation. researchgate.net In a mixture of tetrahydrofuran (THF) and water, these compounds self-assemble into distinct nano- and microstructures. For example, a thiophene-substituted tetraphenylethylene (THTPE) has been observed to form extensive aggregates in a 90% water/THF mixture, a condition under which its AIE properties are maximized. nih.govacs.org

A detailed SEM analysis of two dumbbell-shaped TPE derivatives, TPE-1 and TPE-2, in varying water-THF solvent mixtures, has demonstrated the evolution of their self-assembled structures. At a 70% water fraction, TPE-1 forms flower-like fractal microstructures composed of short, radially grown ribbons. researchgate.net As the water fraction increases, the morphology changes, with nanospheres of 80-120 nm in diameter being observed at an 85% water fraction. researchgate.net At a higher water content of 95%, these nanospheres tend to fuse into a network. researchgate.net

The table below summarizes the observed morphologies for different TPE derivatives as characterized by SEM.

| Compound | Solvent System (v/v) | Observed Morphology | Size/Dimensions |

| TPE-1 | 70% Water in THF | Flower-like fractal microstructures | Micrometer scale |

| TPE-1 | 85% Water in THF | Nanospheres | 80-120 nm diameter |

| TPE-1 | 95% Water in THF | Fused nanosphere network | - |

| TPE-Pi | 80% Water in THF | Aggregates | - |

| TPE-Az | 80% Water in THF | Aggregates | - |

| TPE-Su | 80% Water in THF | Aggregates | - |

| TPE-Se | 80% Water in THF | Aggregates | - |

| TPE-CHO | pH 2 solution | Nanoparticles | Uniform size |

This table presents data from analogous TPE derivatives to illustrate potential morphologies.

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the visualization of the internal structure of nanomaterials. nanocomposix.com For TPE-based nanostructures, TEM is crucial for determining the size, shape, and dispersity of nanoparticles, as well as observing the finer details of self-assembled architectures. nanocomposix.comnih.govutexas.edu

A study on a TPE derivative featuring a formyl group (TPE-CHO) demonstrated the formation of uniform nanoparticles. ust.hk TEM images confirmed the morphology of these nanoparticles, which were prepared through a decomposition-assembly method. ust.hk In another example, a tetraphenylethylene Schiff base macrocycle was shown to aggregate into nanofibers in an aqueous solution, which was visualized by TEM. rsc.org

The combination of SEM and TEM provides a comprehensive understanding of the hierarchical assembly of TPE derivatives, from the nanoscale building blocks to the larger microscale structures.

The following table provides a summary of nanostructures of TPE derivatives characterized by TEM.

| Compound | Solvent/Conditions | Observed Nanostructure | Size/Dimensions |

| TPE-CHO | pH 2 solution | Uniform nanoparticles | Nanometer scale |

| TPE Schiff base macrocycle | Aqueous solution | Nanofibers | - |

This table presents data from analogous TPE derivatives to illustrate potential nanostructures.

Atomic Force Microscopy (AFM) for Two-Dimensional Film Characterization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information of a sample's surface. It is particularly well-suited for characterizing thin films and surface-adsorbed nanostructures. For TPE derivatives, AFM could be employed to study the morphology of spin-coated or drop-casted films, providing insights into molecular packing and the formation of ordered domains.

Advanced Photophysical and Electronic Phenomena in 1,1,2,2 Tetrakis 4 Ethynylphenyl Ethene Systems

Aggregation-Induced Emission (AIE) Characteristics

1,1,2,2-Tetrakis(4-ethynylphenyl)ethene is a classic example of a luminogen that exhibits aggregation-induced emission (AIE). This counterintuitive phenomenon describes materials that are non-emissive when molecularly dissolved in a good solvent but become highly fluorescent upon aggregation or in the solid state. nih.govmit.edu This property is in stark contrast to traditional fluorescent dyes, which often suffer from aggregation-caused quenching (ACQ).

The AIE phenomenon in this compound is predominantly explained by the Restriction of Intramolecular Rotations (RIR) mechanism. researchgate.net In a dilute solution, the four ethynylphenyl "rotors" attached to the central C=C "stator" are free to undergo dynamic rotational and vibrational motions. These intramolecular movements act as efficient non-radiative decay channels, allowing the energy of the excited state to dissipate as heat rather than being released as light. Consequently, the molecule is virtually non-fluorescent in solution. mit.eduscispace.com

When the molecules aggregate, either through the addition of a poor solvent or in the solid state, they are forced into close proximity. The resulting physical constraints and intermolecular interactions hinder the free rotation of the ethynylphenyl groups. researchgate.net This rigidification of the molecular structure effectively blocks the non-radiative decay pathways. nih.gov With the non-radiative channels suppressed, the excited-state energy is compelled to dissipate through a radiative pathway, resulting in strong fluorescence emission. mit.edu

The emission intensity of this compound is highly sensitive to its physical state and the surrounding solvent environment. In a good solvent such as tetrahydrofuran (THF), where the compound is fully dissolved, it exhibits negligible fluorescence. nih.gov However, the introduction of a poor solvent (or "anti-solvent") like water induces molecular aggregation.

As the fraction of the poor solvent increases, the molecules begin to form nano-aggregates, and a dramatic enhancement in fluorescence intensity is observed. nih.gov The emission typically reaches its maximum intensity at a high water fraction (e.g., 90-99%), where the compound's solubility is minimal and aggregation is maximized. researchgate.net This solvatochromic behavior is a hallmark of AIE-active compounds.

Table 1: Influence of Solvent Composition on the AIE Properties of this compound

| THF Fraction (%) | Water Fraction (%) | Aggregation State | Relative Fluorescence Intensity (a.u.) |

| 100 | 0 | Molecularly Dissolved | ~0 |

| 70 | 30 | Minor Aggregation | Low |

| 50 | 50 | Moderate Aggregation | Medium |

| 30 | 70 | Significant Aggregation | High |

| 10 | 90 | Maximum Aggregation | Very High |

Two-Photon Fluorescence Properties

Molecules with a tetraphenylethylene (B103901) (TPE) core are known to be efficient chromophores for two-photon absorption (TPA), a nonlinear optical process where a fluorophore is excited by the simultaneous absorption of two lower-energy photons. This property is highly valuable for applications such as two-photon microscopy and bioimaging. nih.gov The extended π-conjugation provided by the four ethynylphenyl arms in this compound is expected to confer a significant TPA cross-section. However, specific quantitative data on the two-photon absorption cross-section for this particular compound are not extensively detailed in the reviewed literature.

Mechanofluorochromism (MFC) Studies

Mechanofluorochromism (MFC) is the phenomenon in which a material changes its fluorescence color in response to an external mechanical stimulus, such as grinding, shearing, or pressure. rsc.orgresearchgate.net Derivatives of this compound have been shown to be effective MFC materials. rsc.orgresearchgate.net

In its pristine crystalline or powdered form, this compound and its derivatives typically exhibit a specific fluorescence color, for instance, blue emission. rsc.org Upon the application of mechanical force, such as grinding the powder with a pestle or subjecting it to high pressure, a noticeable change in the emission color occurs, often shifting to a longer wavelength (a bathochromic or red shift), such as green or yellow. researchgate.netrsc.org

This process is often reversible. The original emission color can typically be restored by treating the ground powder with a solvent vapor (fuming) or by thermal annealing, which allows the molecules to relax back to their original, more stable crystalline packing. rsc.orgresearchgate.net Studies on closely related silyl-capped derivatives show that MFC can be triggered when a pressure threshold of approximately 1.3 MPa is exceeded. rsc.orgresearchgate.net

Table 2: Mechanofluorochromic Behavior of this compound Systems

| State | Stimulus | Emission Color | Emission Maxima (λem) |

| Pristine Powder | None | Blue | ~470 nm |

| Ground Powder | Grinding/Shearing | Green-Yellow | ~510 nm |

| Pressurized Solid | High Pressure | Green-Yellow | ~510 nm |

| Fumed Powder | Solvent Vapor | Blue | ~470 nm |

Note: Wavelength values are representative for TPE-alkyne systems and may vary slightly.

The underlying mechanism for the mechanofluorochromism in these TPE systems is attributed to force-induced changes in molecular conformation and packing. researchgate.netrsc.org In the initial, thermodynamically stable crystalline state, the molecule adopts a highly twisted, propeller-like conformation to minimize steric hindrance.

The application of mechanical energy disrupts the ordered crystalline packing and forces a partial planarization of the ethynylphenyl rings relative to the central ethylene (B1197577) core. rsc.orgresearchgate.net This flattening of the molecular structure leads to a more effective π-conjugation across the molecule. An increase in conjugation length lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption and emission of lower-energy light, which corresponds to the observed red shift in fluorescence. researchgate.net The bulky terminal groups are thought to play a key role in efficiently transferring the mechanical stress to the molecule's core, facilitating this conformational change. rsc.orgresearchgate.net

Electrochemiluminescence (ECL) Behavior

Electrochemiluminescence is a process where species generated at an electrode surface undergo electron-transfer reactions to form an excited state that subsequently emits light. In the context of this compound, its ECL behavior is intimately tied to its aggregation state, a hallmark of AIE-active molecules. While dilute solutions of many TPE derivatives are weakly emissive due to the dissipation of energy through intramolecular rotations of the phenyl rings, their aggregation or restriction in motion leads to a significant enhancement in luminescence. This principle extends to their electrochemiluminescent properties.

The primary mechanism behind the Aggregation-Induced Electrochemiluminescence (AIECL) of tetraphenylethylene systems is the restriction of intramolecular rotation (RIR) in the aggregated state. In solution, the four ethynylphenyl arms of the this compound molecule can rotate freely, providing non-radiative decay pathways for the excited state. However, upon aggregation in poor solvents or in the solid state, these rotations are sterically hindered. This blockage of non-radiative channels forces the excited state to decay radiatively, resulting in enhanced light emission.

The ethynyl (B1212043) functionalities on the phenyl rings play a crucial role in the AIECL mechanism. These groups can extend the π-conjugation of the molecule and facilitate stronger intermolecular interactions, such as π-π stacking, in the aggregated state. This not only promotes the formation of stable aggregates but also influences the electronic properties of the ensemble, which can lead to more efficient ECL.

Recent studies on related TPE derivatives have also highlighted the concept of Matrix Coordination-Induced ECL (MCI-ECL). When TPE-based ligands are incorporated into rigid structures like metal-organic frameworks (MOFs), the coordination to metal centers rigidly fixes the molecule. This fixation effectively restricts intramolecular motion, leading to a significant enhancement in ECL intensity, even in the absence of close-packed aggregation. nih.govacs.org This suggests that the ECL performance of this compound could be similarly amplified by its incorporation into such ordered, rigid environments.

The general process for AIECL in a co-reactant system can be described as follows:

Electrochemical Generation of Reactive Species: Both the AIE-active molecule (e.g., this compound) and a co-reactant are oxidized or reduced at the electrode surface to form radical ions.

Electron Transfer and Excitation: The radical ions of the AIEgen and the co-reactant diffuse and react with each other. This electron transfer reaction generates the excited state of the AIEgen.

Radiative Decay from Aggregates: In the aggregated state, the excited AIEgen molecules are unable to dissipate energy through intramolecular rotation and thus decay radiatively, producing a strong ECL signal.

Table 1: Key Factors Influencing AIECL in Tetraphenylethylene Systems

| Factor | Description | Impact on this compound |

|---|---|---|

| Restriction of Intramolecular Rotation (RIR) | The primary mechanism for AIE, where the hindrance of phenyl ring rotation in the aggregated state blocks non-radiative decay pathways. | The bulky tetraphenylethylene core ensures this is a dominant mechanism upon aggregation. |

| Intermolecular Interactions | Forces such as π-π stacking and van der Waals interactions that stabilize the aggregated state. | The ethynyl groups can enhance π-π stacking, promoting stable aggregate formation and influencing electronic coupling. |

| Molecular Packing | The specific arrangement of molecules within the aggregate, which can affect the efficiency of radiative decay. | The geometry of the molecule will dictate the packing arrangement, which can be either ordered or amorphous, affecting the overall ECL efficiency. |

| Co-reactant | A species that facilitates the generation of the excited state through a high-energy electron transfer reaction. | The choice of co-reactant is critical for achieving efficient ECL and can influence the overall brightness and stability of the system. |

| Matrix Effects | The influence of the surrounding environment, such as a polymer matrix or a metal-organic framework, on the luminophore's properties. | Incorporation into a rigid matrix could provide an alternative to aggregation for restricting intramolecular rotation and enhancing ECL. nih.govacs.org |

For AIE-active molecules like this compound, the aggregation state significantly influences the electron-hole recombination dynamics. In the aggregated state, the close proximity of molecules can facilitate charge migration, bringing the radical cations and anions together more effectively. Furthermore, the restriction of molecular motion in the aggregate can suppress non-radiative recombination pathways, thereby increasing the probability of forming the emissive excited state.

The electronic properties of the ethynylphenyl arms are also expected to play a significant role in the recombination dynamics. The presence of the electron-rich alkyne moieties can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. These energy levels determine the electrochemical potentials for oxidation and reduction and the energy of the resulting excited state. The extended π-conjugation afforded by the ethynyl groups can lead to a smaller HOMO-LUMO gap, which can influence the energetics of the electron-transfer reactions and the color of the emitted light.

In essence, the aggregation of this compound molecules creates a microenvironment that is conducive to efficient radiative electron-hole recombination, a key factor in its strong AIECL behavior.

Fundamental Charge Separation and Migration Mechanisms

The processes of charge separation and migration are fundamental to the operation of any electrochemiluminescent system. Charge separation occurs at the electrode surface, where neutral molecules are either oxidized (lose an electron to form a radical cation or "hole") or reduced (gain an electron to form a radical anion). For ECL to occur, these separated charges must then migrate through the medium and encounter each other to recombine.

In systems containing aggregates of this compound, charge migration is thought to occur primarily through a "hopping" mechanism. In this model, a charge (either an electron or a hole) is localized on one molecule and then "hops" to an adjacent molecule within the aggregate. The rate of this hopping is dependent on several factors, including:

Intermolecular Distance and Orientation: Closer proximity and favorable orientation between adjacent molecules lead to stronger electronic coupling and faster charge hopping. The packing of molecules in the aggregate is therefore crucial.

Electronic Coupling: The degree of orbital overlap between neighboring molecules determines the ease with which a charge can be transferred. The π-systems of the ethynylphenyl groups are central to this coupling.

Reorganization Energy: The energy required to distort the geometry of the molecule and its surrounding environment upon charge transfer. A lower reorganization energy generally leads to faster charge transport.

Polymerization and Construction of Advanced Materials Utilizing 1,1,2,2 Tetrakis 4 Ethynylphenyl Ethene

Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)

Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs) are classes of materials constructed from organic building blocks linked by strong covalent bonds, forming crystalline or amorphous porous structures. These materials are noted for their high thermal stability, low density, and permanent porosity. tcichemicals.com

1,1,2,2-Tetrakis(4-ethynylphenyl)ethene functions as a crucial building block, or linker, in the assembly of COFs and POPs. tcichemicals.comossila.com Its four radially extending ethynylphenyl arms provide multiple reactive sites for covalent bond formation, enabling the construction of extended two-dimensional (2D) or three-dimensional (3D) networks. The non-planar, tetrahedral-like geometry of the central tetraphenylethylene (B103901) unit is instrumental in creating robust, porous architectures with high specific surface areas. tcichemicals.com This molecular shape prevents the dense packing that is common in planar molecules, thus ensuring the formation of permanent micropores within the resulting polymer network. The symmetry of the linker plays a significant role in determining the final topology of the framework; for instance, linkers with C2, C3, or C4 symmetry can be combined to produce hexagonal or tetragonal frameworks with varying pore sizes. nih.gov

The synthesis of COFs and POPs from this compound and its derivatives involves various coupling reactions. A key strategy is the use of interfacial synthesis, where polymerization occurs at the boundary of two immiscible liquids. sciopen.comresearchgate.net For example, graphdiyne (GDY) films have been synthesized from this monomer at both aqueous-organic and organic-organic interfaces. sciopen.com Derivatives of the core structure, such as 4,4',4'',4'''-(ethene-1,1,2,2-tetrayl)tetraniline (ETTA), can be synthesized and subsequently used in solvothermal condensation reactions with aldehyde-containing linkers to form highly crystalline 2D COFs. researchgate.net These reactions, often carried out at elevated temperatures (e.g., 120 °C) for several days, result in imine-linked frameworks. researchgate.netamazonaws.com The choice of monomers and reaction conditions allows for the deliberate design of frameworks with specific properties and functionalities. nih.gov

A significant advancement in the use of this compound is the ability to control the topology of the resulting framework. sciopen.com Research has demonstrated that the topology of a graphdiyne (GDY) derivative synthesized from this C2-symmetric monomer can be modulated by carefully selecting the solvent system in a liquid-liquid interfacial synthesis. sciopen.comresearchgate.net This strategy allows for the selective formation of topologically distinct, pure materials. sciopen.com

Specifically, when the synthesis is performed at an aqueous-organic interface (water-dichloromethane), the resulting GDY film exhibits a kagome topology . sciopen.comresearchgate.net In contrast, employing an organic-organic interface (hexane-acetonitrile) leads to the formation of a rhombic topology . sciopen.comresearchgate.net This control is attributed to the differing formation energies of the potential structural configurations in the different solvent environments. sciopen.com The distinct topologies were confirmed through various characterization techniques and theoretical computations. sciopen.comresearchgate.net

| Interface Type | Solvent System | Resulting Topology |

|---|---|---|

| Aqueous-Organic | Water-Dichloromethane | Kagome (TPE-Kag-GDY) |

| Organic-Organic | Hexane-Acetonitrile | Rhombic (TPE-Rho-GDY) |

Pore engineering involves the deliberate control of pore size, shape, and surface chemistry within a porous material. In polymers derived from this compound, porosity is an intrinsic feature resulting from the molecule's rigid and non-planar structure. researchgate.net The homo-coupled polymer network derived from this monomer, TPE-CMP1, exhibits a high Brunauer-Emmett-Teller (BET) specific surface area of up to 1096 m²/g. researchgate.net

The porosity of such networks can be systematically tailored. One method is through the statistical copolymerization of monomer struts with different lengths. scispace.com While the networks may be amorphous, this approach allows for continuous fine-tuning of properties like micropore size and surface area. scispace.com Furthermore, the choice of tetrahedral building block influences the porosity of the final polymer. Studies on similar tetrahedral tetrakis(p-ethynylphenyl) compounds show that the central atom (e.g., carbon, silicon, germanium) affects the geometry of the monomer and, consequently, the surface area of the resulting polymer network. nih.gov This demonstrates that porosity can be engineered by modifying the chemical structure of the monomeric building blocks.

Conjugated Microporous Polymers (CMPs)

Conjugated Microporous Polymers (CMPs) are a subclass of POPs characterized by extended π-conjugation throughout their porous framework. This feature imparts unique optoelectronic properties, making them suitable for applications in photocatalysis and sensing, in addition to gas adsorption and separation. researchgate.net

The Sonogashira-Hagihara cross-coupling reaction is a powerful and widely used method for synthesizing CMPs from this compound. researchgate.netnih.gov This palladium-catalyzed reaction efficiently forms C-C bonds between the terminal alkynes of the monomer and aryl halides (such as 1,4-diiodobenzene (B128391) or 1,4-dibromobenzene), creating a rigid, cross-linked poly(arylene ethynylene) network. nih.govuea.ac.uk

A series of CMPs based on tetraphenylethylene (TPE) has been synthesized via this method. researchgate.net The homopolymerization of this compound yields a network designated as TPE-CMP1. researchgate.net During polymerization, these networks precipitate from the solution as yellow powders that are insoluble in common organic solvents due to their highly cross-linked structures. researchgate.net These materials demonstrate high thermal stability, often up to 400°C in a nitrogen atmosphere, which is attributed to the robust aromatic structure composed entirely of strong carbon-carbon and carbon-hydrogen bonds. researchgate.net Characterization confirms the consumption of the initial ethynyl (B1212043) and bromine functional groups, indicating successful polymerization. researchgate.net The resulting amorphous polymers exhibit significant microporosity and are promising candidates for post-combustion CO₂ capture due to high CO₂ uptake and selectivity. researchgate.net

| Property | Value |

|---|---|

| BET Specific Surface Area | 1096 m²/g |

| Thermal Stability | Stable up to 400°C (in N₂) |

| CO₂ Uptake (273 K, 1.13 bar) | 2.36 mmol/g |

| H₂ Uptake (77.3 K, 1.13 bar) | 1.35 wt% |

| Isosteric Heat of Adsorption (CO₂) | 27.6 kJ/mol |

Structure-Property Relationships in Highly Cross-Linked CMP Networks

Conjugated Microporous Polymers (CMPs) synthesized from this compound exhibit a unique combination of properties stemming directly from the monomer's structure. The Sonogashira-Hagihara cross-coupling reaction is commonly used to create these materials, resulting in highly cross-linked, three-dimensional networks. nih.gov These polymers are typically synthesized as powders that are completely insoluble in common organic solvents due to their rigid and extensively bonded structures. nih.gov

The defining characteristic of these CMPs is their permanent microporosity and high thermal stability. The rigid, tetrahedral arrangement of the phenyl groups on the ethene core prevents dense packing, creating intrinsic voids and leading to high specific surface areas. Research has shown that the homocoupled polymer network derived from this compound can achieve a Brunauer-Emmett-Teller (BET) specific surface area as high as 1096 m²·g⁻¹. nih.gov This high surface area is directly linked to the material's significant gas adsorption capabilities, with reported CO2 uptake of 2.36 mmol·g⁻¹ (at 273 K, 1.13 bar) and H2 uptake of 1.35 wt% (at 77.3 K, 1.13 bar). nih.gov

The thermal stability of these networks is exceptional, a direct consequence of being composed solely of strong carbon-carbon and carbon-hydrogen bonds within a rigid aromatic framework. nih.gov Thermogravimetric analysis demonstrates that these polymers are often stable up to 400°C in a nitrogen atmosphere, with some diyne-linked TPE-based CMPs showing stability up to 800°C. nih.govmdpi.com The choice of the central atom in the tetra-alkyne monomer is critical; studies comparing group IV tetra(p-ethynylphenyl) monomers found that carbon-centered linkers (like in TPE) yield significantly higher surface areas (up to 1595 m²/g in one study) compared to those centered on silicon, germanium, or tin. researchgate.net

Furthermore, the conjugated nature of the TPE backbone imparts specific electronic properties. TPE-based CMPs can act as efficient electrochemiluminescence (ECL) emitters, a phenomenon attributed to aggregation-induced emission (AIE). researchgate.net The ECL efficiency can be tuned by copolymerizing the TPE monomer with other conjugated molecules, which alters the polymer's energy gap and facilitates electron-hole recombination. researchgate.net

Table 1: Properties of this compound Based CMPs

| Property | Finding | Source |

| Synthesis Method | Pd-catalyzed Sonogashira-Hagihara coupling | nih.gov |

| Physical Form | Powder, insoluble in common organic solvents | nih.gov |

| Thermal Stability | Stable up to 400-800°C under N₂ | nih.govmdpi.com |

| Specific Surface Area | Up to 1096 m²·g⁻¹ | nih.gov |

| CO₂ Uptake | 2.36 mmol·g⁻¹ (at 273 K, 1.13 bar) | nih.gov |

| H₂ Uptake | 1.35 wt% (at 77.3 K, 1.13 bar) | nih.gov |

| Electronic Property | Aggregation-Induced Electrochemiluminescence (AIECL) | researchgate.net |

Hyperbranched Conjugated Polymers

Hyperbranched polymers represent another class of materials that can be synthesized from this compound. These polymers are characterized by their highly branched, dendritic, three-dimensional structures that possess a high density of terminal functional groups.

A viable pathway for synthesizing hyperbranched polymers from monomers with multiple ethynyl groups is polycyclotrimerization. This reaction involves the [2+2+2] cycloaddition of three alkyne units to form a substituted benzene (B151609) ring. When a monomer like this compound, which possesses four alkyne functionalities (an A₄-type monomer), undergoes homopolymerization, it can lead to a highly cross-linked, hyperbranched structure.

While this specific pathway for this compound is not as widely reported as linear coupling reactions, the synthesis of hyperbranched polymers through the polycyclotrimerization of monomers containing multiple ethynyl-phenyl groups is a known strategy. researchgate.net The process would theoretically proceed by the catalyzed trimerization of the alkyne groups, where each reaction creates a new aromatic core and connects monomer units, rapidly building a complex, three-dimensional covalent network. The resulting polymer would have a globular structure with a high degree of branching.

Post-polymerization functionalization is a powerful strategy for tailoring the properties of hyperbranched polymers. researchgate.net If the homopolycyclotrimerization of this compound is controlled to avoid complete reaction, the resulting hyperbranched polymer would possess numerous unreacted terminal alkyne groups on its periphery. These groups are readily available for subsequent chemical modification.

A primary method for this functionalization is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction. This allows for the efficient covalent attachment of a wide variety of molecules containing an azide (B81097) group. rsc.org This strategy has been used to attach hydrophobic polystyrene chains to alkyne-functional hyperbranched polyglycerols, creating amphiphilic copolymers. rsc.org Similarly, TPE-based hyperbranched polymers could be functionalized with hydrophilic moieties like polyethylene (B3416737) glycol (PEG) to improve aqueous solubility for biomedical applications, or with specific sensing units or catalytic centers. nih.gov This post-functionalization approach allows for the properties of the core hyperbranched polymer (e.g., its thermal stability and conjugated framework) to be combined with the specific functions of the attached molecules. researchgate.netnih.gov

Supramolecular Assemblies and Macrocycle Polymers

The rigid geometry and functional handles of this compound make it an ideal component for building sophisticated supramolecular structures and macrocycle-containing polymers, where non-covalent interactions or precisely defined covalent bonds dictate the final architecture.

This compound can be incorporated as a linker into Conjugated Macrocycle Polymers (CMPs), a class of porous materials constructed with synthetic macrocycles like pillararenes. scispace.com These materials are typically synthesized via Pd-catalyzed Sonogashira-Hagihara cross-coupling reactions, where the ethynyl groups of the TPE unit react with functionalized pillararenes (e.g., per-triflate functionalized pillar nih.govarene). scispace.com

The formation of supramolecular structures from this compound and its derivatives is governed by a variety of non-covalent interactions. nih.gov These weak, directional forces hold molecular components together in ordered assemblies. nih.gov Key interactions include:

π-π Interactions: The numerous aromatic phenyl rings in the TPE core can interact with other π-systems, leading to stacking arrangements that help stabilize polymeric or macrocyclic structures.

C-H···π Interactions: These interactions occur between the hydrogen atoms of the molecule and the electron-rich π-systems of adjacent phenyl rings. Such interactions are numerous and collectively contribute significantly to the stability of the assembled structures, helping to shield the core and enhance stability. researchgate.net

Host-Guest Interactions: The formation of supramolecular hyperbranched polymers has been demonstrated using TPE derivatives and host molecules like cucurbit mdpi.comuril (CB mdpi.com). In these systems, host-enhanced π-π interactions drive the self-assembly process.

Metal-Ligand Coordination: By modifying the terminal alkyne groups to include coordinating ligands (e.g., pyridyl groups), the TPE core can act as a tetra-topic node for building metal-organic frameworks (MOFs) or other coordination-driven assemblies.

These non-covalent forces can be designed to act in parallel, creating "nested" supramolecular systems where different interactions influence each other to control the bulk properties of the material. The propeller-like, non-planar structure of the TPE unit is crucial, as it pre-organizes the direction of these interactions, facilitating the formation of complex and functional one-, two-, or three-dimensional supramolecular architectures.

Nanomaterials Engineering

The unique molecular structure of this compound, characterized by its propeller-like conformation and multiple reactive ethynyl groups, makes it a valuable building block in the field of nanomaterials engineering. Its propensity for aggregation-induced emission (AIE) is a key feature that is leveraged in the design of highly fluorescent nanomaterials. The terminal alkyne functionalities provide versatile handles for various polymerization and cross-linking reactions, enabling the construction of sophisticated nanoarchitectures.

Fabrication of Unimolecular Nanoparticles

The concept of unimolecular nanoparticles, also known as single-chain nanoparticles, involves the intramolecular cross-linking of a single polymer chain to form a discrete, folded nanostructure. This approach mimics the natural folding of proteins into compact, functional conformations. The synthesis of such nanoparticles typically involves a two-step process: first, the synthesis of a linear polymer decorated with reactive functional groups, and second, the intramolecular cross-linking of these groups under dilute conditions to favor chain collapse over intermolecular aggregation.

While the direct fabrication of unimolecular nanoparticles from this compound has not been extensively detailed in available research, the principles of their formation can be applied. A hypothetical pathway could involve the initial polymerization of this compound with a suitable comonomer to create a linear polymer. The remaining pendant ethynyl groups along the polymer backbone could then be induced to undergo intramolecular cross-linking, for example, through a Glaser-Hay coupling or a click reaction with a bifunctional linker. The resulting nanoparticle would have its fluorescence properties influenced by the aggregation-induced emission characteristics of the tetraphenylethene core, potentially leading to highly emissive and stable single-molecule fluorescent probes.

General methodologies for creating polymer nanoparticles through intramolecular cross-linking have been established for various polymer systems. researchgate.net These often involve techniques like atom transfer radical polymerization (ATRP) to create the initial polymer, followed by a cross-linking step. researchgate.net For instance, copolymers containing reactive monomers can be cross-linked intramolecularly to form nanoparticles with molecular weights in the range of 138-205 kDa. researchgate.net Although specific examples utilizing this compound are not prominent in the literature, its structural motifs are found in various polymeric systems. acs.org

Synthesis of Cross-Linked Conjugated Polymer Nanoparticles

A more widely reported application of tetraphenylethene derivatives in nanomaterials is the synthesis of cross-linked conjugated polymer nanoparticles. In this approach, the monomer units are polymerized and simultaneously or subsequently cross-linked to form a network structure within a nanoparticle morphology. These nanoparticles are typically larger than unimolecular nanoparticles and possess a porous internal structure.

A notable example, while not using the ethynyl derivative directly, is the synthesis of poly(tetraphenylethene-co-biphenyl) (PTPEBP) nanoparticles from a bromo-functionalized precursor, 1,1,2,2-tetrakis(4-bromophenyl)ethene (B1631156). mdpi.comnih.gov These nanoparticles are prepared via a Suzuki-miniemulsion polymerization method. mdpi.comnih.gov In this process, an aqueous solution containing a surfactant (sodium dodecyl sulfate) and a base (potassium carbonate) is mixed with an organic phase (toluene) containing the monomers (1,1,2,2-tetrakis(4-bromophenyl)ethene and [1,1′-biphenyl]-4,4′-diyldiboronic acid) and a palladium catalyst. mdpi.com The ultrasonication of this mixture creates a stable miniemulsion, which is then heated to initiate polymerization and nanoparticle formation. mdpi.com The resulting PTPEBP nanoparticles are spherical, with a porous structure. mdpi.comnih.gov

The introduction of the tetraphenylethene unit is crucial as it imparts these nanoparticles with a significant fluorescence quantum yield of 8.14% in an aqueous dispersion, a direct consequence of the AIE effect. mdpi.comnih.gov The porous and nano-spherical morphology of these particles makes them effective for applications such as the fluorescent sensing of nitroaromatic compounds in water. mdpi.com

| Property | Value | Reference |

|---|---|---|

| Nanoparticle Type | Poly(tetraphenylethene-co-biphenyl) (PTPEBP) | mdpi.comnih.gov |

| Synthesis Method | Suzuki-miniemulsion polymerization | mdpi.comnih.gov |

| Average Particle Size | 56 nm | mdpi.comnih.gov |

| Morphology | Nano-spherical | mdpi.comnih.gov |

| BET Surface Area | 69.1 m²/g | mdpi.comnih.gov |

| Pore Diameter | ~2.5 nm | mdpi.comnih.gov |

| Fluorescence Quantum Yield (in aqueous dispersion) | 8.14% | mdpi.comnih.gov |

| Number-Average Molecular Weight (Mn) | 6.618 × 10⁴ g/mol | mdpi.com |

Composites with Fluorescent Inorganic Nanoparticles

The creation of composite materials that combine the unique properties of organic polymers with those of inorganic nanoparticles is a burgeoning area of research. While specific examples of composites of this compound with fluorescent inorganic nanoparticles are not readily found in the searched literature, analogous systems using tetraphenylethene derivatives and other types of inorganic nanoparticles have been developed. These hybrids aim to synergize the properties of both components.

For instance, a tetraphenylethene-conjugated polycation has been used to encapsulate superparamagnetic iron oxide (SPIO) nanocrystals, creating a dual-mode imaging probe. nih.gov In this work, an amphiphilic polymer containing the tetraphenylethene AIE-gen was synthesized and used to form micelles that could encapsulate the hydrophobic SPIO nanoparticles. nih.gov The resulting nanocomposites exhibited both the fluorescence of the tetraphenylethene derivative and the magnetic resonance imaging contrast provided by the iron oxide nanoparticles. nih.gov These spherical nanocomposites demonstrated good biocompatibility and were effectively used for in vitro cell labeling and imaging. nih.gov

This example illustrates a powerful strategy for creating multifunctional nanomaterials. The ethynyl groups of this compound could be similarly leveraged to either polymerize and form a coating on the surface of inorganic nanoparticles or to directly attach to appropriately functionalized nanoparticle surfaces via click chemistry. If combined with fluorescent inorganic nanoparticles, such as quantum dots, the resulting composite could exhibit interesting energy transfer phenomena or offer multi-wavelength emission capabilities for advanced sensing and imaging applications.

Theoretical and Computational Investigations of 1,1,2,2 Tetrakis 4 Ethynylphenyl Ethene and Its Assemblies

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of tetraphenylethylene (B103901) (TPE) derivatives at the molecular level.

DFT calculations are instrumental in elucidating the electronic landscape of 1,1,2,2-tetrakis(4-ethynylphenyl)ethene. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular importance as they govern the molecule's electronic and optical properties. In analogous tetraphenyl-based systems, the HOMO is typically characterized by a delocalized π-electron density across the entire molecular framework, including the central ethylene (B1197577) core and the phenyl rings. The presence of the electron-rich ethynyl (B1212043) groups at the para-positions of the phenyl rings is expected to raise the energy of the HOMO compared to unsubstituted tetraphenylethylene.

Conversely, the LUMO is generally distributed over the central ethene bridge and the phenyl rings, with significant contributions from the π* orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's absorption and emission characteristics. For a related compound, tetrakis(4-aminophenyl)ethylene, DFT calculations have shown HOMO energies in the range of -5.4 to -5.5 eV and LUMO energies around -2.1 to -2.2 eV. acs.org While specific values for this compound would require dedicated calculations, the trend of a tunable HOMO-LUMO gap through peripheral functionalization is well-established.

Table 1: Representative Frontier Molecular Orbital Energies for a Related Tetraphenyl-based System

| Molecular Orbital | Energy (eV) |

| HOMO | -5.45 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 3.30 |

Note: Data is illustrative and based on calculations for analogous compounds.

The non-planar, propeller-like structure of tetraphenylethylene derivatives is a hallmark of this class of molecules. This conformation arises from the steric hindrance between the four phenyl rings, which prevents a planar arrangement. DFT calculations can be employed to determine the optimized geometry and to explore the potential energy surface associated with the rotation of the phenyl rings and the terminal ethynyl groups.

The rotation of the phenyl rings around the single bond connecting them to the central ethylene core is a key factor in the aggregation-induced emission (AIE) phenomenon observed in many TPE derivatives. In the dissolved state, these rings can rotate freely, providing non-radiative decay pathways for the excited state. Computational studies on ethane (B1197151) and its derivatives have established the principles of rotational barriers, which are dominated by steric repulsion. acs.org For the much larger this compound, the rotational barrier of the phenyl rings is expected to be significant. Understanding this rotational freedom is crucial for explaining its photophysical behavior.

Molecular Dynamics (MD) Simulations for Aggregation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique to study the collective behavior of molecules, such as aggregation in solution. For AIE-active molecules like this compound, MD simulations can provide a detailed picture of the aggregation process and the nature of intermolecular interactions that lead to emission enhancement.

In a study on a similar dimethoxy-tetraphenylethylene (DMO-TPE) in aqueous solution, MD simulations revealed that aggregates begin to form on a nanosecond timescale. acs.org At low concentrations, small molecular aggregates are observed, while at higher concentrations, larger, chain-like structures are formed. acs.org Within these aggregates, the intramolecular rotation of the phenyl rings is significantly restricted. acs.org This restriction of intramolecular rotation is a cornerstone of the AIE mechanism. The simulations also highlighted the role of solvent molecules, showing that water can participate in the aggregation through hydrogen bonding. acs.org Similar principles of aggregation and restriction of intramolecular motion are expected to govern the behavior of this compound assemblies.

Quantum Chemical Calculations for Photophysical Property Prediction

Time-dependent density functional theory (TD-DFT) is a widely used quantum chemical method for predicting the photophysical properties of molecules, including their electronic absorption and emission spectra. acs.org By calculating the vertical transition energies from the ground state to various excited states, TD-DFT can provide theoretical absorption spectra.

For this compound, TD-DFT calculations would likely predict strong π-π* transitions in the ultraviolet-visible region. The specific wavelengths of absorption and emission are highly dependent on the molecular conformation and the surrounding environment. In the aggregated state, where the molecular conformation is more rigid, the emission properties are significantly altered. TD-DFT calculations, often in combination with QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, can be used to model the photophysical properties of these aggregates and to understand the origin of the AIE effect. acs.org

Table 2: Illustrative Predicted Photophysical Data for a Generic TPE Derivative

| Property | Predicted Value |

| Absorption Maximum (λ_abs) | ~350 nm |

| Emission Maximum (λ_em) in solution | Weak or non-emissive |

| Emission Maximum (λ_em) in aggregate | ~480 nm |

| Quantum Yield in aggregate | High |

Note: These values are illustrative and represent typical findings for AIE-active TPE derivatives.

Modeling of Polymerization Mechanisms and Network Formation

The four ethynyl functional groups of this compound make it an excellent monomer for the synthesis of two- and three-dimensional covalent organic frameworks (COFs) and other polymers, such as poly(phenylene ethynylene)s (PPEs). Computational modeling can be used to investigate the mechanisms of polymerization reactions, such as Sonogashira or Glaser coupling, and to predict the structure and properties of the resulting networks.

DFT calculations can be employed to study the reaction pathways of the polymerization process, including the activation of the ethynyl groups and the formation of new carbon-carbon bonds. Coarse-grained simulations can be used to model the growth of the polymer network and to predict its macroscopic properties. acs.org For instance, computational studies on the mechanical properties of PPEs have shown that mechanical force can lead to the cleavage of the sp-sp2 bonds within the polymer backbone. acs.org Such insights are valuable for designing robust and durable materials based on this compound.

Applications in Advanced Sensing and Energy Technologies

Chemosensing Platforms

Polymers and frameworks derived from 1,1,2,2-tetrakis(4-ethynylphenyl)ethene and its precursors are highly effective in detecting a range of analytes. The TPE unit provides a strong fluorescent signal, while the porous nature of the resulting polymers enhances sensitivity by concentrating analytes near the signaling units.

Materials based on the tetraphenylethylene (B103901) scaffold are exceptionally proficient at detecting nitroaromatic compounds (NACs), which are common components of commercial and military explosives. Cross-linked conjugated polymer nanoparticles synthesized from TPE precursors, such as 1,1,2,2-tetrakis(4-bromophenyl)ethene (B1631156), have been developed for the efficient detection of 2,4,6-trinitrophenol (TNP), also known as picric acid, in purely aqueous environments. mdpi.com These sensors operate on a fluorescence quenching mechanism, where the high fluorescence of the polymer aggregates is "turned off" upon interaction with the electron-deficient NAC molecules. mdpi.com

The sensitivity of these polymer-based sensors is quantified by the Stern-Volmer quenching constant (Ksv), with higher values indicating greater sensitivity. Research has demonstrated that these materials exhibit remarkable selectivity for TNP over other nitroaromatic compounds. mdpi.com

Table 1: Performance of a Tetraphenylethylene-Based Polymer Sensor for Nitroaromatic Compound Detection

| Analyte | Stern-Volmer Constant (Ksv) (M⁻¹) | Limit of Detection (LOD) (μM) |

|---|---|---|

| 2,4,6-Trinitrophenol (TNP) | 2.50 x 10⁴ | 1.07 |

| 2,4-Dinitrotoluene (DNT) | 1.1 x 10³ | - |

This table presents data on the fluorescence quenching efficiency of a cross-linked polymer based on a tetraphenylethylene core for detecting various nitroaromatic compounds. mdpi.commdpi.com

The versatility of the TPE framework extends to the detection of heavy metal ions, which are significant environmental pollutants. Porous organic polymers incorporating TPE have been specifically designed for the fast-response fluorescence sensing of ferric ions (Fe³⁺). researchgate.net These polymers contain abundant chelating sites, such as secondary amines and pyrimidine nitrogen atoms, which can bind selectively with Fe³⁺ ions. researchgate.net

Upon binding, the fluorescence of the polymer is quenched, allowing for sensitive detection. One study reported a low limit of detection of 4.5 μM for Fe³⁺. researchgate.net The quenching mechanism in this context is often attributed to an energy transfer process from the excited polymer to the bound metal ion. e3s-conferences.org While the TPE scaffold has also been adapted to detect other metal ions like mercury (Hg²⁺) and silver (Ag⁺), its demonstrated high selectivity for Fe³⁺ is particularly notable. nih.gov

While the TPE platform has been successfully applied to the detection of explosives and metal ions, research specifically employing this compound or its direct polymeric derivatives for the sensing of carcinogenic dyes or the neurotransmitter dopamine is not extensively documented in the available literature. Although other advanced materials like graphene-based composites and molecularly imprinted polymers have been developed for dopamine sensing, the application of this specific TPE-based structure for these small molecules remains an area for future investigation. mdpi.comnih.gov

The functionality of sensors based on this compound is governed by unique photophysical processes. The core design principle relies on the Aggregation-Induced Emission (AIE) characteristic of the TPE unit. nih.gov In dilute solutions, the phenyl rings of the TPE molecule undergo constant intramolecular rotation, which provides a non-radiative pathway for energy to dissipate, resulting in weak to no fluorescence. However, when the molecules aggregate or are immobilized within a polymer framework, this rotation is restricted. This blockage of the non-radiative decay channel forces the molecule to release its energy via fluorescence, causing the aggregates to glow brightly. nih.gov

Sensing applications leverage this "turn-on" fluorescence. The detection of analytes typically occurs through two primary quenching mechanisms:

Photoinduced Electron Transfer (PET): This is the dominant mechanism for detecting electron-deficient molecules like nitroaromatic compounds. When the fluorescent polymer (donor) is excited by light, an electron can transfer from its excited state to the low-lying unoccupied molecular orbital of the nearby analyte (acceptor). This process is non-radiative and effectively quenches the fluorescence.

Energy Transfer: In the case of certain analytes like Fe³⁺, the quenching can occur through the transfer of energy from the excited fluorophore to the analyte, without an electron being transferred. e3s-conferences.org This process also provides a non-radiative de-excitation pathway, diminishing the fluorescent signal. e3s-conferences.org

Gas Adsorption and Separation Technologies

The rigid structure and ethynyl (B1212043) functional groups of this compound make it an excellent monomer for constructing highly porous and stable crystalline materials, such as Covalent Organic Frameworks (COFs), which are ideal for gas capture and storage.

COFs synthesized from TPE-based building blocks have shown significant promise for carbon dioxide (CO₂) capture. nih.govrsc.org These materials possess high surface areas, low densities, and precisely controllable pore sizes, which are advantageous for selective gas adsorption. rsc.org By engineering the pore environment with chemical groups that have a high affinity for CO₂, these frameworks can selectively capture CO₂ from flue gas or the atmosphere. researchgate.net

For instance, two-dimensional COFs synthesized through the condensation of amine and aldehyde functionalized TPE precursors have been investigated for their CO₂ uptake capabilities. One such framework, designated TPE-COF-II, demonstrated a notable CO₂ capture capacity, highlighting the potential of these materials in environmental remediation efforts.

Table 2: Carbon Dioxide Adsorption Capacity of a TPE-Based Covalent Organic Framework (COF)

| Material | CO₂ Adsorption Capacity (mmol g⁻¹) | Conditions |

|---|

This table shows the CO₂ uptake performance of a covalent organic framework constructed from tetraphenylethylene-based monomers.

Hydrogen Storage Applications

Porous organic polymers derived from this compound have been investigated for their potential in hydrogen storage, a critical area of research for clean energy. The high surface area and microporous nature of these materials make them suitable candidates for adsorbing and storing hydrogen molecules.

A notable example is a conjugated microporous polymer (CMP) synthesized from this compound, referred to as TPE-CMP1. Research has demonstrated that this material exhibits a hydrogen uptake capacity of 1.35 wt% at 77.3 K and 1.13 bar. researchgate.net This performance is attributed to the polymer's high Brunauer-Emmett-Teller (BET) specific surface area, which is reported to be up to 1096 m²/g. researchgate.net The rigid and highly crosslinked structure of the polymer creates a stable porous network that can effectively adsorb hydrogen gas.

Table 1: Hydrogen Storage Capacity of TPE-CMP1

| Property | Value | Conditions |

| Hydrogen Uptake | 1.35 wt% | 77.3 K, 1.13 bar |

| BET Surface Area | up to 1096 m²/g | N/A |

Selective Adsorption of Gases (e.g., CO2/N2, CH4/N2)